molecular formula C17H19N3O2 B2692015 2-(Pyridin-3-yl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone CAS No. 2034433-84-4

2-(Pyridin-3-yl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone

Cat. No.: B2692015
CAS No.: 2034433-84-4
M. Wt: 297.358
InChI Key: RVIRMBGAPGXAOS-UHFFFAOYSA-N
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Description

2-(Pyridin-3-yl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone is a complex organic compound that features a pyridine ring attached to a piperidine ring via an ethanone linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-3-yl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the pyridine rings: This step involves the use of coupling reactions, such as Suzuki or Heck coupling, to attach the pyridine rings to the piperidine core.

    Formation of the ethanone linker: This can be done through oxidation reactions, where an alcohol precursor is oxidized to form the ethanone group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-3-yl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The ethanone group can be further oxidized to form carboxylic acids.

    Reduction: The ethanone group can be reduced to form alcohols.

    Substitution: The pyridine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens or nucleophiles like amines can be used under appropriate conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in the study of biological pathways and interactions due to its structural similarity to certain biological molecules.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Pyridin-3-yl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-3-yl)-1-(piperidin-1-yl)ethanone: Lacks the pyridin-4-yloxy group, which may affect its reactivity and biological activity.

    1-(3-(Pyridin-4-yloxy)piperidin-1-yl)ethanone: Lacks the pyridin-3-yl group, which may also affect its properties.

Uniqueness

2-(Pyridin-3-yl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone is unique due to the presence of both pyridine rings and the piperidine core, which can confer specific reactivity and biological activity that is not seen in simpler analogs.

Properties

IUPAC Name

2-pyridin-3-yl-1-(3-pyridin-4-yloxypiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c21-17(11-14-3-1-7-19-12-14)20-10-2-4-16(13-20)22-15-5-8-18-9-6-15/h1,3,5-9,12,16H,2,4,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVIRMBGAPGXAOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC2=CN=CC=C2)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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